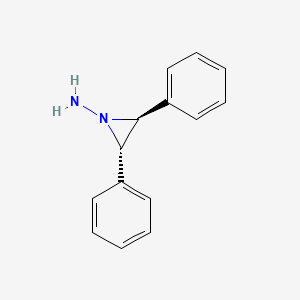

trans-1-Amino-2,3-diphenylaziridine

Description

Significance of Three-Membered Nitrogen Heterocycles in Organic Chemistry

Three-membered nitrogen heterocycles, known as aziridines, are a pivotal class of organic compounds. quora.com Their structure, containing a nitrogen atom within a three-membered ring, makes them highly versatile building blocks in organic synthesis. numberanalytics.com The presence of the nitrogen heteroatom imparts unique chemical and physical properties, distinguishing them from their carbocyclic counterparts, cyclopropanes. britannica.com These heterocycles are fundamental motifs in a vast array of biologically active molecules, including many pharmaceuticals and natural products. wikipedia.orgresearchgate.net Their utility stems from their ability to participate in a wide range of chemical transformations, serving as precursors to more complex nitrogen-containing structures. numberanalytics.com

Overview of Aziridine (B145994) Ring Strain and Its Influence on Reactivity

The defining characteristic of the aziridine ring is its significant inherent strain. The bond angles in an aziridine ring are approximately 60°, a considerable deviation from the ideal 109.5° for sp³-hybridized atoms. wikipedia.orgmoltuslab.com This angle strain, analogous to that in cyclopropanes and epoxides, renders the ring susceptible to cleavage. britannica.com The high ring strain energy, coupled with the polarized carbon-nitrogen bonds, makes aziridines reactive towards a variety of nucleophiles. nih.gov This reactivity is the cornerstone of their synthetic utility, as ring-opening reactions provide a stereocontrolled route to vicinal difunctionalized compounds. nih.govnih.gov The release of ring strain is a powerful thermodynamic driving force for these transformations. illinois.edu While non-activated aziridines can be relatively stable, activation of the nitrogen atom, for instance through alkylation to form an aziridinium (B1262131) ion, significantly enhances their reactivity. nih.gov

Historical Context of Aziridine Chemistry

The history of aziridine chemistry dates back to 1888 with the discovery of the parent compound, aziridine (ethyleneimine), by Siegmund Gabriel. illinois.eduwikipedia.org Early methods for aziridine synthesis included the intramolecular cyclization of haloamines, a reaction now known as the Gabriel ethylenimine method, and the Wenker synthesis, which involves the cyclization of amino alcohols. wikipedia.orgmoltuslab.com Over the decades, the field has evolved significantly, with the development of numerous synthetic methodologies. illinois.edu These include nitrene additions to alkenes, the decomposition of triazolines, and conversions from other three-membered rings like epoxides. moltuslab.com The renewed interest in aziridine chemistry has been fueled by the development of stereoselective aziridination methods and the discovery of their wide-ranging applications in the synthesis of complex molecules. illinois.edu

Stereochemical Implications in Aziridine Structure and Transformations

Stereochemistry is a critical aspect of aziridine chemistry. The barrier to nitrogen inversion in aziridines is significantly higher than in acyclic amines due to the increased s-character of the nitrogen's lone pair of electrons and the ring strain. wikipedia.org This allows for the isolation of stable N-substituted invertomers, such as cis and trans isomers. wikipedia.org Furthermore, reactions involving aziridines often proceed with a high degree of stereocontrol. For instance, nucleophilic ring-opening reactions typically occur via an Sₙ2 mechanism, resulting in an inversion of configuration at the carbon center being attacked. nih.govillinois.edu The stereochemical outcome of reactions can, however, be influenced by the substitution pattern on the aziridine ring and the reaction conditions. nih.gov The ability to control the stereochemistry during both the formation and subsequent transformation of the aziridine ring is a key reason for its prominence in modern organic synthesis. nih.govacs.org

Chemical Profile of trans-1-Amino-2,3-diphenylaziridine

| Property | Value |

| IUPAC Name | (2R,3R)-2,3-diphenylaziridin-1-amine |

| CAS Number | 28161-60-6 |

| Molecular Formula | C₁₄H₁₄N₂ |

| Molecular Weight | 210.27 g/mol |

| Synonyms | TRANS-1-AMINO-2,3-DIPHENYLAZIRIDINE |

This table is based on data from PubChem and other chemical suppliers. nih.govchemsrc.comechemi.com

Synthesis and Research Findings

The preparation of N-aminoaziridines, including trans-1-amino-2,3-diphenylaziridine, has been a subject of interest in organic synthesis. One established method involves the oxidation of N-aminophthalimide and other related compounds with lead tetraacetate in the presence of an olefin, which proceeds through the generation and cycloaddition of a singlet amino-nitrene in a stereospecific manner. researchgate.net

Research into the stereochemistry of the oxidation of both cis- and trans-1-amino-2,3-diphenylaziridines has provided insights into their chemical behavior. acs.org These studies are crucial for understanding the reactivity and potential applications of these compounds in stereoselective synthesis.

Spectroscopic Data

For a related compound, Re(CO)₃[N(SO₂)(4-Mebip)dien], the Re-N bond distance to the sp² hybridized nitrogen is significantly shorter than the bonds to sp³ hybridized nitrogens, indicating the anionic nature of that particular nitrogen atom. nih.gov In the case of trans-1-amino-2,3-diphenylaziridine, one would expect to see distinct signals in ¹H and ¹³C NMR spectra for the phenyl groups and the aziridine ring protons. The coupling constants between the aziridine protons would be indicative of their trans relationship. acs.org

Infrared (IR) spectroscopy would likely show characteristic peaks for the N-H stretches of the amino group and C-H stretches of the aromatic and aziridine rings. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight of 210.27 g/mol . nih.gov

Structure

3D Structure

Properties

CAS No. |

28161-60-6 |

|---|---|

Molecular Formula |

C14H14N2 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

(2S,3S)-2,3-diphenylaziridin-1-amine |

InChI |

InChI=1S/C14H14N2/c15-16-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15H2/t13-,14-/m0/s1 |

InChI Key |

GXDYVAZATOFPPQ-KBPBESRZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]2[C@@H](N2N)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C2C(N2N)C3=CC=CC=C3 |

Origin of Product |

United States |

Reactivity and Transformation Pathways of Trans 1 Amino 2,3 Diphenylaziridine

Aziridine (B145994) Ring-Opening Reactions

Aziridines undergo ring-opening reactions through various mechanisms, including nucleophilic, electrophilic, and radical pathways. The cleavage of the carbon-nitrogen bonds is driven by the release of significant ring strain, estimated to be around 27 kcal/mol. nih.gov This inherent strain is a key factor in the synthetic utility of aziridines as precursors to a diverse range of nitrogen-containing molecules. clockss.org The specific outcome of these reactions is heavily influenced by the substituents on both the nitrogen and carbon atoms of the ring, as well as the nature of the reacting species. nih.gov

Nucleophilic Ring Opening

Nucleophilic ring-opening is one of the most important transformations of aziridines, providing a direct route to β-functionalized amines. nih.gov In this process, a nucleophile attacks one of the ring carbons, leading to the cleavage of a C-N bond. The reactivity of the aziridine ring towards nucleophiles is highly dependent on the nature of the substituent on the nitrogen atom. Aziridines with electron-withdrawing groups on the nitrogen (e.g., acyl or sulfonyl groups) are considered "activated" and are generally more reactive towards nucleophiles. clockss.orgresearchgate.net Conversely, aziridines with electron-donating or simple alkyl/aryl groups on the nitrogen are "non-activated" and are less reactive, often requiring acid catalysis or conversion to a more reactive aziridinium (B1262131) ion to facilitate ring-opening. frontiersin.orgnih.gov

The trans-1-Amino-2,3-diphenylaziridine, with an amino group on the ring nitrogen, represents a class of non-activated aziridines. The amino group is not strongly electron-withdrawing, meaning the ring is relatively stable and would likely require activation to react with most external nucleophiles. nih.gov

The regioselectivity of nucleophilic attack on an unsymmetrical aziridine is a critical aspect of its reactivity, determined by both steric and electronic factors. frontiersin.org

Under neutral or basic conditions , nucleophilic attack generally occurs at the less sterically hindered carbon atom, following an SN2-type mechanism. rsc.org For trans-1-Amino-2,3-diphenylaziridine, the two ring carbons are identically substituted with phenyl groups, making them sterically and electronically equivalent. Therefore, regioselectivity is not a factor in this specific symmetrical case.

Under acidic conditions , the aziridine nitrogen is protonated to form an aziridinium ion. In this state, the positive charge is shared between the nitrogen and the two ring carbons. The subsequent nucleophilic attack is directed to the carbon atom that can best stabilize a partial positive charge. For an aziridine bearing phenyl groups, like the subject compound, attack would be favored at the benzylic carbons. As both carbons are benzylic, regioselectivity remains a moot point.

Stereospecificity is another key feature. Nucleophilic ring-opening of aziridines via an SN2 mechanism typically proceeds with an inversion of stereochemistry at the carbon center being attacked. nih.gov

The primary driving force for the ring-opening of aziridines is the substantial relief of inherent ring strain. clockss.orgrsc.org The three-membered ring forces the bond angles to be approximately 60°, a significant deviation from the ideal tetrahedral (109.5°) or trigonal planar (120°) angles for sp³ and sp² hybridized atoms, respectively. This angular distortion, along with torsional strain from eclipsing interactions of substituents, results in a high-energy molecule (approximately 26-27 kcal/mol of strain energy). clockss.org

When a nucleophile attacks and opens the ring, the carbon and nitrogen atoms in the resulting acyclic product can adopt more stable, lower-energy conformations with optimal bond angles. This release of stored potential energy makes the ring-opening process thermodynamically favorable and is a fundamental principle underlying the reactivity of aziridines as versatile synthetic building blocks. clockss.orgrsc.org

A wide array of nucleophiles can be employed to open the aziridine ring, leading to a variety of functionalized amine products. The success and regiochemical outcome of these reactions depend on the nature of the aziridine (activated vs. non-activated) and the nucleophile itself. researchgate.netnih.gov

While there is extensive literature on the reaction of carbon nucleophiles with activated aziridines, specific examples involving trans-1-Amino-2,3-diphenylaziridine are not well-documented. Generally, organometallic reagents like Grignard reagents (RMgX) and organolithiums (RLi) can open aziridine rings. The reaction of aziridines with organocuprates is also a common method for C-C bond formation.

Friedel-Crafts alkylation, where an aromatic ring acts as a nucleophile, can also effect ring-opening. This typically requires Lewis acid or Brønsted acid activation of the aziridine to generate a sufficiently electrophilic intermediate (the aziridinium ion) that can be attacked by the electron-rich aromatic ring.

Nitrogen nucleophiles are frequently used in aziridine ring-opening reactions to generate 1,2-diamine structures, which are important motifs in many biologically active compounds and ligands. rsc.orgresearchgate.net

Amines : Both primary and secondary amines can act as nucleophiles to open aziridines, yielding vicinal diamines. These reactions can sometimes be performed under neat conditions without a catalyst, particularly with activated aziridines. rsc.orgrsc.org

Hydrazones : Hydrazones can also serve as nitrogen nucleophiles in ring-opening reactions. researchgate.net

Amino Alcohols : These bifunctional molecules can react via their nitrogen atom to open the aziridine ring. researchgate.net

Azides : The azide (B81097) ion (N₃⁻) is an excellent nucleophile for opening aziridines, providing a route to 1,2-amino azides. These products are synthetically valuable as they can be further transformed, for example, by reduction of the azide group to an amine or by participation in click chemistry. nih.govfigshare.com

For a non-activated substrate like trans-1-Amino-2,3-diphenylaziridine, these reactions would likely require acid catalysis to protonate the ring nitrogen and enhance its electrophilicity. frontiersin.org

Diverse Nucleophiles in Ring Opening

Electrophilic Ring Opening

In addition to nucleophilic attack, the aziridine ring of trans-1-amino-2,3-diphenylaziridine can also be opened by electrophiles. This process typically involves the protonation or activation of the aziridine nitrogen, making the ring more susceptible to cleavage. For example, treatment with a strong acid can lead to the formation of an aziridinium ion, which can then be attacked by a nucleophile. This electrophilic activation can influence the regioselectivity of the ring-opening reaction, often favoring attack at the more substituted carbon atom.

Aziridine Ring-Expansion Reactions

Ring-expansion reactions of aziridines provide a valuable route to larger heterocyclic systems. These transformations often proceed through the formation of reactive intermediates, such as azomethine ylides, which can then undergo cycloaddition reactions.

trans-1-Amino-2,3-diphenylaziridine can serve as a precursor to azomethine ylides, which are 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with various dipolarophiles. uchicago.edunih.gov This reaction provides a powerful method for the construction of five-membered nitrogen-containing heterocycles. uchicago.edunih.gov The thermal or photochemical opening of the aziridine ring generates the azomethine ylide, which can then react with an unsaturated compound, such as an alkene or alkyne, to form a pyrrolidine (B122466) or dihydropyrrole ring system, respectively. core.ac.uk

The [3+2] cycloaddition of the azomethine ylide derived from trans-1-amino-2,3-diphenylaziridine with an alkene leads to the formation of a substituted pyrrolidine. nih.govbeilstein-journals.orgnih.gov The stereochemistry of the resulting pyrrolidine is controlled by the stereochemistry of the starting aziridine and the geometry of the alkene, in accordance with the principles of orbital symmetry. These cycloaddition reactions are often highly stereospecific, providing a reliable method for the synthesis of stereochemically defined pyrrolidines. nih.govbeilstein-journals.orgnih.gov

The following table summarizes the key reactivity pathways of trans-1-amino-2,3-diphenylaziridine discussed in this article:

| Reaction Type | Reagent/Catalyst | Product Class | Reference(s) |

| Nucleophilic Ring Opening | Oxygen-Based Nucleophiles (e.g., Acetate) | β-Amino Acetates | researchgate.net |

| Nucleophilic Ring Opening | Phosphorus-Based Nucleophiles (e.g., Phosphines) | Phosphonium Salts | rsc.org |

| Transition Metal-Catalyzed Ring Opening | Pd, Ni, Cu | β-Functionalized Amines | researchgate.netmdpi.comnih.gov |

| Electrophilic Ring Opening | Strong Acids | Aziridinium Ions | |

| [3+2] Cycloaddition | Unsaturated Compounds | Pyrrolidines, Dihydropyrroles | uchicago.edunih.govcore.ac.ukbeilstein-journals.orgnih.gov |

[4+3] Cycloadditions

While [3+2] cycloadditions of azomethine ylides are prevalent, aziridines can also participate in higher-order cycloadditions. The thermally induced ring-opening of aziridines can lead to intermediates that engage in [4+3] cycloaddition reactions. Although specific examples involving trans-1-amino-2,3-diphenylaziridine in [4+3] cycloadditions are not extensively documented in the provided context, the general principle involves the reaction of a 4-atom component with a 3-atom component to form a seven-membered ring. The azomethine ylide derived from the aziridine could potentially act as the 3-atom component in such reactions.

Domino Ring-Opening Cyclization Reactions

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| Activated Aziridine | Nitrone | 1,2,4-Oxadiazinane | Domino Ring-Opening Cyclization rsc.org |

| Inactive Aziridine | Aroyl isothiocyanate | 2-Iminothiazolidine | Domino Ring-Opening Cyclization nih.gov |

Fragmentation and Rearrangement Reactions

Beyond cycloaddition and ring-opening cyclization reactions, aziridines can undergo fragmentation and rearrangement processes, often leading to acyclic products or rearranged cyclic structures.

α,β-Epoxyketone to Alkynone Fragmentation via Aziridine Reagents

While the provided information does not directly describe the fragmentation of trans-1-amino-2,3-diphenylaziridine itself, it highlights a related reaction where an aziridine reagent is implicated in the fragmentation of α,β-epoxyketones to alkynones. The preparation of trans-1-amino-2,3-diphenylaziridine has been reported, and its reactivity is of interest in various synthetic transformations. researchgate.net The general principle of such a fragmentation would involve the reaction of the aziridine, or a species derived from it, with the epoxyketone, leading to a cascade of bond cleavages that ultimately results in the formation of an alkynone. This type of reaction underscores the diverse reactivity patterns accessible through the use of strained ring systems like aziridines.

Thermal Decomposition Pathways of N-Aminoaziridines

The thermal decomposition of N-aminoaziridines can proceed through various mechanisms, a key one being the N-amino-aziridine rearrangement. When heated, certain N-aminoaziridines undergo a rearrangement to form acethydrazones. This transformation represents a significant thermal decomposition pathway for this class of compounds. The initial step in the thermal decomposition of many nitrogen-containing compounds, like aromatic azides, is often the cleavage of a bond to release molecular nitrogen, which then leads to highly reactive intermediates such as nitrenes that drive subsequent reactions. researchgate.net

Anionic Cyclization of N-(trans-2,3-Diphenylaziridin-1-yl)imines

A significant reaction pathway for derivatives of trans-1-Amino-2,3-diphenylaziridine involves the anionic cyclization of its corresponding imines. N-(trans-2,3-diphenylaziridin-1-yl)imines are versatile intermediates that can undergo consecutive carbon-carbon bond formation when treated with organolithium reagents. researchgate.netfrontiersin.org This method has proven effective in the synthesis of complex molecules like sesquiterpenes. researchgate.netfrontiersin.org

The reaction of N-(trans-2,3-diphenylaziridin-1-yl)imines with alkyllithiums results in the desired addition products following a sequence of fragmentations that liberate stilbene (B7821643) and nitrogen gas. researchgate.net A notable advantage of using the trans-2,3-diphenylaziridin-1-yl group is that it avoids the formation of anomalous by-products that can occur with simpler N-(2-phenylaziridin-1-yl)imines under similar conditions. researchgate.net The N-aziridinylimino group, particularly in the diphenyl-substituted system, acts as an efficient anionic acceptor, facilitating smooth cyclizations with unactivated alkenes and alkynes to produce the cyclized products in good yields. researchgate.net

| Reactant (Imines of trans-1-Amino-2,3-diphenylaziridine) | Reagent (Alkyllithium) | Key Outcome | Reference |

|---|---|---|---|

| N-(trans-2,3-diphenylaziridin-1-yl)imine of an aldehyde | 1-Butenyllithium | Formation of three C-C bonds via intermolecular addition | researchgate.net |

| N-(trans-2,3-diphenylaziridin-1-yl)imine of an aldehyde | [4-(Trimethylsilyl)-3-butynyl]lithium | Efficient cyclization to form a quaternary carbon center | researchgate.net |

Carbene Generation from Aziridine Hydrazones

N-aminoaziridine derivatives, specifically their corresponding hydrazones (or N-aziridinylimines), are valuable precursors for the generation of carbenes. researchgate.net The general mechanism involves the decomposition of the hydrazone to form a diazoalkane intermediate. This intermediate is often unstable and readily extrudes dinitrogen (N₂) gas to yield the corresponding carbene. N-sulfonyl hydrazones, a related class of compounds, are well-established as safe and effective carbene precursors used in a wide array of modern organic syntheses. nih.gov This carbene generation allows for a variety of subsequent carbene transfer reactions that are often unique and cannot be accomplished by other synthetic methods. nih.gov

Activated Aziridines and Their Specific Reactivity Profiles

Aziridines that lack an electron-withdrawing substituent on the nitrogen atom are generally unreactive. nih.gov However, when an activating group is present, the aziridine ring becomes significantly more susceptible to reactions. An "activated aziridine" is one that bears an electron-withdrawing group on its nitrogen atom, such as an acyl, sulfonyl, or, in this context, an imino group. nih.govrsc.org This activation is crucial for increasing the reactivity of the strained three-membered ring toward nucleophilic attack. nih.gov

The N-(trans-2,3-diphenylaziridin-1-yl)imines discussed previously are examples of activated aziridines. The imino group enhances the electrophilicity of the ring carbons, facilitating ring-opening reactions. researchgate.netrsc.org These activated intermediates can be used in various transformations, including C-N cross-coupling reactions or ring-opening by nucleophiles to create 1,2-aminofunctionalization products. nih.gov The N-pyridinium group has also been explored as a traceless activating group for aziridines, enabling their synthesis and subsequent functionalization. nih.govchemrxiv.org

Influence of Substituents on Aziridine Reactivity and Regioselectivity

The substituents on the aziridine ring play a critical role in controlling the reactivity and regioselectivity of its reactions. frontiersin.orgresearchgate.net The outcome of nucleophilic ring-opening, for instance, is governed by the interplay of steric and electronic effects of these substituents. researchgate.netnih.gov

In trans-1-Amino-2,3-diphenylaziridine, the two phenyl groups at the C2 and C3 positions exert significant influence:

Steric Hindrance : The bulky phenyl groups can sterically hinder the approach of a nucleophile, directing it to the less hindered face of the molecule or to a different reactive site. rsc.org In ring-opening reactions, this steric bulk helps determine which of the two ring carbons is attacked. frontiersin.orgnih.gov

Electronic Effects : Phenyl groups can electronically stabilize adjacent carbocationic character that may develop in the transition state of a ring-opening reaction, particularly under acidic conditions. This stabilization can favor cleavage of the C-N bond at the substituted position. frontiersin.orgnih.gov

Stereochemical Aspects in Reactions of Trans 1 Amino 2,3 Diphenylaziridine

Retention and Inversion of Configuration During Ring Transformations

The stereochemical fate of the carbon centers in trans-1-Amino-2,3-diphenylaziridine during ring transformations is a key area of investigation. The synthesis of the trans-isomer itself from (E)-stilbene is a stereospecific process, indicating that the relative stereochemistry of the starting alkene is retained in the aziridine (B145994) product.

One of the fundamental reactions that illustrates the stereochemical integrity of this compound is its thermal decomposition. When heated, trans-1-Amino-2,3-diphenylaziridine predominantly decomposes to (E)-stilbene and nitrogen. This suggests that the fragmentation process largely proceeds with retention of the trans configuration of the phenyl groups.

Diastereoselectivity and Enantioselectivity in Ring-Opening and Cycloaddition Reactions

The presence of two stereocenters in trans-1-Amino-2,3-diphenylaziridine makes diastereoselectivity a crucial consideration in its reactions. When the aziridine ring is opened by a nucleophile, the approach of the nucleophile can be influenced by the steric bulk of the phenyl groups, leading to the preferential formation of one diastereomer over another.

For example, in acid-catalyzed ring-opening reactions, the formation of an aziridinium (B1262131) ion intermediate can influence the stereochemical outcome. The subsequent attack by a nucleophile will preferentially occur from the face opposite to the more sterically demanding substituent, thus controlling the diastereoselectivity of the product.

Enantioselectivity becomes a factor when a chiral reagent or catalyst is employed in reactions with the racemic trans-1-Amino-2,3-diphenylaziridine, or when the aziridine itself is enantiomerically pure. In cycloaddition reactions, where the aziridine acts as a dipolarophile or a precursor to an azomethine ylide, the facial selectivity of the reaction with another prochiral molecule will determine the enantiomeric excess of the product. The inherent chirality of the aziridine can direct the approach of the reacting partner, leading to a diastereoselective and potentially enantioselective transformation.

Control of Stereochemistry through Catalyst Design and Reaction Conditions

The deliberate control of stereochemistry in reactions of trans-1-Amino-2,3-diphenylaziridine can be achieved through the strategic use of catalysts and careful manipulation of reaction conditions. Chiral Lewis acids, for instance, can coordinate to the nitrogen atom of the aziridine, activating it towards nucleophilic attack and simultaneously creating a chiral environment that directs the approach of the nucleophile, leading to high enantioselectivity.

The choice of solvent and temperature can also have a profound impact on the stereochemical outcome. Solvents can influence the stability of transition states and intermediates, thereby affecting the activation energies for the formation of different stereoisomers. Temperature can also play a role; in some cases, lower temperatures can enhance the selectivity of a reaction by favoring the pathway with the lower activation energy, which often leads to the thermodynamically more stable product.

For example, in Lewis acid-mediated reactions, the nature of the Lewis acid itself is critical. Different Lewis acids can exhibit varying degrees of coordination strength and can possess different chiral ligands, which in turn will influence both the reactivity and the stereoselectivity of the transformation.

Below is a table summarizing the stereochemical aspects discussed:

| Reaction Type | Stereochemical Aspect | Controlling Factors | Typical Outcome |

| Thermal Decomposition | Retention of Configuration | Concerted mechanism | (E)-stilbene |

| Nucleophilic Ring-Opening | Inversion of Configuration | S(_N)2 mechanism, Nucleophile | Acyclic amine with inverted stereocenter |

| Acid-Catalyzed Ring-Opening | Diastereoselectivity | Steric hindrance, Aziridinium ion | Preferential formation of one diastereomer |

| Catalytic Enantioselective Reactions | Enantioselectivity | Chiral catalysts (e.g., Lewis acids) | High enantiomeric excess of one enantiomer |

| Cycloaddition Reactions | Diastereoselectivity, Enantioselectivity | Facial selectivity, Chiral auxiliaries | Specific diastereomers and/or enantiomers |

Computational and Theoretical Investigations of Trans 1 Amino 2,3 Diphenylaziridine Systems

Quantum Chemical Calculations of Aziridine (B145994) Ring Strain and Bonding

The three-membered aziridine ring is inherently strained, a factor that profoundly influences its chemical reactivity. Quantum chemical calculations have been employed to quantify this strain and to understand the nature of the bonding within the trans-1-Amino-2,3-diphenylaziridine system. The high strain energy, estimated to be approximately 68 kcal/mol for the parent benzocyclopropene which shares similarities in ring strain, suggests a high propensity for ring-opening reactions. scribd.com

Computational studies, often utilizing density functional theory (DFT), provide detailed information on bond lengths, bond angles, and electron distribution. These calculations help to rationalize the observed chemical behavior, such as the ease with which the aziridine ring can be opened. The presence of two phenyl groups on the aziridine ring, along with the amino group on the nitrogen, introduces electronic and steric effects that modulate the ring strain and the strength of the C-C and C-N bonds.

Mechanistic Probing of Ring Opening and Cycloaddition Pathways

trans-1-Amino-2,3-diphenylaziridine is a versatile precursor for the generation of reactive intermediates, primarily through the thermal or photochemical opening of the aziridine ring. Computational studies have been instrumental in elucidating the complex mechanisms of these transformations.

The thermal rearrangement of aziridines can proceed through different pathways, and computational analysis of the transition states and intermediates is key to understanding the preferred reaction course. For instance, the thermolysis of N-aziridinylimines, which can be formed from trans-1-Amino-2,3-diphenylaziridine and a carbonyl compound, leads to the formation of diazo compounds and an alkene. researchgate.net The mechanism of such rearrangements has been studied in detail, often involving the intermediacy of alkylidenecarbenes. thieme-connect.de

Theoretical calculations can map out the potential energy surface of the reaction, identifying the structures and energies of transition states and intermediates. This allows for a comparison of different possible pathways, such as concerted versus stepwise mechanisms, and helps to explain the observed product distributions.

One of the most significant applications of trans-1-Amino-2,3-diphenylaziridine in synthesis is its use as a precursor to azomethine ylides. These 1,3-dipoles are highly reactive intermediates that readily undergo [3+2] cycloaddition reactions with a variety of dipolarophiles to form five-membered heterocyclic rings. spbu.ru The thermal or photochemical cleavage of the C-C bond of the aziridine ring generates the azomethine ylide.

Computational studies have provided deep insights into the stereochemistry of this ring-opening process and the subsequent cycloaddition. For example, NMR studies have confirmed a cis-fusion between pyrrolidine (B122466) rings in the products of some [3+2] cycloaddition reactions, which is indicative of an endo transition state. researchgate.net Theoretical modeling of these transition states helps to rationalize the observed stereoselectivity. The regioselectivity of the cycloaddition can also be predicted by examining the frontier molecular orbitals (FMOs) of the azomethine ylide and the dipolarophile.

The behavior of aziridine radical cations offers another avenue for ring-opening reactions. Treatment of certain aziridine-containing macrocycles with trifluoroacetic acid has been shown to generate stable cation radicals. researchgate.net While not directly involving trans-1-Amino-2,3-diphenylaziridine, these studies highlight the potential for electron transfer to initiate ring-opening.

Computational methods, such as DFT and time-dependent DFT (TD-DFT), are crucial for understanding the electronic structure and properties of these radical cations. researchgate.net These calculations can predict their stability, absorption spectra, and the barriers to ring-opening, providing a theoretical framework for their observed reactivity.

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry plays a vital role in predicting the regioselectivity and stereoselectivity of reactions involving trans-1-Amino-2,3-diphenylaziridine and its derivatives. For instance, in [3+2] cycloaddition reactions of the derived azomethine ylides, the regioselectivity is often governed by the electronic properties of the reactants.

Theoretical calculations, such as those at the B3LYP/6-31+G(d) level of theory, can be used to model the reaction pathways and determine the activation energies for the formation of different regioisomers. researchgate.net This allows for the prediction of the major product, which is invaluable for designing synthetic strategies. Similarly, the stereochemical outcome of these reactions can be rationalized by analyzing the energies of the possible transition states, such as the endo and exo approaches of the dipolarophile to the azomethine ylide. researchgate.net

Electronic Structure and Reactivity Descriptors

The electronic structure of trans-1-Amino-2,3-diphenylaziridine is fundamental to its reactivity. Quantum chemical calculations provide a wealth of information in this regard, including the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These frontier orbitals are key to understanding the molecule's behavior in pericyclic reactions and its interactions with other reagents.

Reactivity descriptors, derived from conceptual DFT, can also be calculated to provide a quantitative measure of the molecule's reactivity. These descriptors include:

Chemical Potential (μ): Related to the molecule's tendency to donate or accept electrons.

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Electrophilicity Index (ω): A global reactivity index that quantifies the electrophilic character of a molecule.

Synthetic Utility and Applications in Organic Synthesis Non Biological Focus

trans-1-Amino-2,3-diphenylaziridine as a Versatile Building Block

trans-1-Amino-2,3-diphenylaziridine serves as a versatile synthon, primarily due to the inherent ring strain of the aziridine (B145994) ring and the presence of a nucleophilic amino group. The preparation of this compound is well-documented, often involving the reaction of (E)-stilbene with N-aminophthalimide in the presence of lead tetraacetate, followed by hydrazinolysis to release the free amino group. orgsyn.org

One of the key applications of trans-1-amino-2,3-diphenylaziridine is as a reagent in fragmentation reactions. For instance, it is utilized in the fragmentation of α,β-epoxyketones to yield alkynones, showcasing its role in the formation of carbon-carbon triple bonds. orgsyn.org The reactivity of the aziridine ring allows for various transformations, including ring-opening reactions with a range of nucleophiles and electrophiles, as well as cycloaddition reactions. These reactions provide access to a wide array of functionalized acyclic and heterocyclic compounds.

The presence of the two phenyl groups on the aziridine ring influences its reactivity and stereoselectivity in subsequent transformations. Furthermore, the amino group can be readily functionalized, allowing for its incorporation into larger molecular frameworks. This dual reactivity of the aziridine ring and the amino group makes trans-1-amino-2,3-diphenylaziridine a valuable and flexible building block in the synthesis of complex organic molecules.

Applications in the Synthesis of Complex Molecular Architectures

The strained aziridine ring of trans-1-amino-2,3-diphenylaziridine is a gateway to the synthesis of more complex molecular structures, including various nitrogen-containing heterocycles and polycyclic systems.

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. rsc.org Aziridines, in general, are excellent precursors for the synthesis of larger ring systems through ring-expansion and cycloaddition reactions.

Pyrrolidines: Pyrrolidines, five-membered nitrogen-containing heterocycles, can be synthesized from aziridines through [3+2] cycloaddition reactions. acs.orgnih.gov In this approach, the aziridine ring undergoes cleavage to form an azomethine ylide, which is a 1,3-dipole. This reactive intermediate can then react with a variety of dipolarophiles, such as alkenes and alkynes, to afford highly substituted pyrrolidines. acs.orgnih.gov While specific examples utilizing trans-1-amino-2,3-diphenylaziridine are not prevalent in the literature, its structure suggests its suitability for such transformations. The reaction of the azomethine ylide derived from trans-1-amino-2,3-diphenylaziridine with an alkene would lead to the formation of a polysubstituted pyrrolidine (B122466).

| Dipolarophile | Expected Pyrrolidine Product |

| Alkene (e.g., Maleimide) | Substituted Pyrrolidine |

| Alkyne (e.g., Dimethyl acetylenedicarboxylate) | Substituted Dihydropyrrole |

Piperazines: Piperazines are six-membered heterocyclic compounds containing two nitrogen atoms. One strategy for the synthesis of piperazines involves the [3+3]-type dimerization of aziridines. nih.govmdpi.com This method typically requires a catalyst to promote the dimerization. In the context of trans-1-amino-2,3-diphenylaziridine, a catalyzed dimerization could potentially lead to the formation of a tetraphenyl-substituted piperazine (B1678402) derivative. Another approach involves the ring-opening of an aziridine with an amine, followed by cyclization with a two-carbon unit. For example, the reaction of an N-substituted aziridine with a primary amine can yield a diamine, which can then be cyclized to a piperazine. thieme-connect.com

| Reaction Type | Reagents/Conditions | Expected Piperazine Product |

| [3+3] Dimerization | Catalyst | Tetrasubstituted Piperazine |

| Stepwise Synthesis | 1. Amine nucleophile2. Two-carbon electrophile | Disubstituted Piperazine |

The principles of cycloaddition reactions involving aziridines can be extended to the construction of polycyclic systems. By employing cyclic dipolarophiles or by designing intramolecular cycloadditions, it is possible to generate fused and bridged ring systems. For instance, the [3+2] cycloaddition of an azomethine ylide derived from trans-1-amino-2,3-diphenylaziridine with a cyclic alkene, such as norbornene, would result in the formation of a complex polycyclic amine.

Furthermore, photochemical rearrangements of related heterocyclic systems, such as pyridine (B92270) N-oxides, have been shown to lead to ring-contracted products, offering another avenue to polycyclic structures. nih.gov While direct application on trans-1-amino-2,3-diphenylaziridine is not documented, the general reactivity patterns of such strained rings suggest potential for these transformations.

Role in Asymmetric Synthesis as a Chiral Synthon

The stereochemistry of the trans-1-amino-2,3-diphenylaziridine core makes it an attractive candidate for applications in asymmetric synthesis. The chiral backbone can be exploited to control the stereochemical outcome of reactions.

While trans-1-amino-2,3-diphenylaziridine is typically prepared as a racemate, resolution of the enantiomers or an enantioselective synthesis would yield a valuable chiral building block. Chiral amines are crucial in the synthesis of a vast number of pharmaceuticals and other biologically active molecules. nih.gov An enantiomerically pure form of trans-1-amino-2,3-diphenylaziridine could be used as a chiral starting material for the synthesis of other enantiomerically pure compounds.

For example, stereoselective ring-opening of a chiral aziridine with a nucleophile would lead to the formation of a chiral diamine derivative with control over the newly formed stereocenters. Such chiral diamines are important scaffolds in their own right and are precursors to other chiral molecules.

Chiral ligands are essential for enantioselective transition metal-catalyzed reactions. Chiral diamines and their derivatives are a prominent class of ligands used in a wide range of asymmetric transformations, including hydrogenation, and carbon-carbon bond-forming reactions. The structure of trans-1-amino-2,3-diphenylaziridine, particularly if resolved into its enantiomers, provides a rigid scaffold that could be elaborated into a chiral ligand.

Derivatization of the amino group, for instance, by the introduction of phosphine (B1218219) or other coordinating groups, could lead to novel chiral ligands. The trans-disposed phenyl groups would create a specific chiral environment around the metal center, potentially inducing high levels of enantioselectivity in catalytic reactions. The C2-symmetry of the diphenyl-substituted backbone is a common and often beneficial feature in chiral ligand design.

Reagent in Specific Organic Transformations

trans-1-Amino-2,3-diphenylaziridine is a valuable reagent in specific organic transformations, primarily due to the high ring strain of the three-membered aziridine ring and the presence of the amino group. One of its most well-documented applications is in the fragmentation of α,β-epoxyketones to yield alkynones. This transformation provides a synthetic route to acetylenic ketones, which are important building blocks in organic synthesis.

The reaction proceeds via the formation of a hydrazone intermediate upon reaction of the trans-1-amino-2,3-diphenylaziridine with the α,β-epoxyketone. Subsequent thermal or acid-catalyzed decomposition of this intermediate leads to the desired alkynone, along with the formation of (E)-stilbene and nitrogen gas. The fragmentation is driven by the release of the stable dinitrogen molecule and the formation of the conjugated stilbene (B7821643).

A notable characteristic of trans-1-amino-2,3-diphenylaziridine is its thermal instability. When heated, it decomposes to form (E)-stilbene and nitrogen. This property is integral to its function in the aforementioned fragmentation reaction.

Below is a table summarizing the key aspects of this transformation:

| Reagent | Substrate | Product | Key Features |

| trans-1-Amino-2,3-diphenylaziridine | α,β-Epoxyketones | Alkynones | Fragmentation reaction, formation of a stable nitrogen molecule as a byproduct. |

Potential in Materials Science for Novel Polymer and Nanoparticle Development

While the primary research focus on trans-1-amino-2,3-diphenylaziridine has been its application in organic synthesis, its molecular structure suggests potential, though largely unexplored, utility in materials science for the development of novel polymers and nanoparticles. The inherent reactivity of the strained aziridine ring is a key feature that could be exploited in polymerization reactions.

The development of polymers from aziridine monomers is an active area of research. These polymerizations often proceed via ring-opening mechanisms, where the strained three-membered ring opens to form linear or branched polyamines. Aziridines can undergo both cationic and anionic ring-opening polymerization, depending on the substituents on the nitrogen and carbon atoms of the ring. The presence of the amino group on the aziridine nitrogen of trans-1-amino-2,3-diphenylaziridine could influence the polymerization mechanism and the properties of the resulting polymer.

The two phenyl groups on the aziridine ring would be expected to impart significant rigidity and thermal stability to a hypothetical polymer derived from this monomer. Polymers containing bulky, aromatic side groups often exhibit high glass transition temperatures and altered solubility profiles. These properties could be advantageous in the design of specialty polymers for high-performance applications.

Currently, there is a lack of specific research on the polymerization of trans-1-amino-2,3-diphenylaziridine or its use in nanoparticle formation. However, the fundamental principles of aziridine chemistry suggest that it could serve as a monomer or a cross-linking agent. The primary amino group also offers a site for further functionalization, which could be used to tailor the properties of resulting materials. For instance, aziridine-functionalized polymers have been explored as cross-linkers for adhesives and coatings.

The table below outlines the potential of trans-1-amino-2,3-diphenylaziridine in materials science based on its structural features.

| Structural Feature | Potential Implication in Materials Science | Research Status |

| Strained Aziridine Ring | Potential for ring-opening polymerization to form polyamines. | Largely unexplored for this specific monomer. |

| Two Phenyl Groups | Could impart rigidity, thermal stability, and hydrophobicity to a polymer backbone. | Theoretical, based on general polymer chemistry principles. |

| Primary Amino Group | A potential site for initiating polymerization or for post-polymerization functionalization. | Theoretical for this specific monomer. |

Future Directions and Emerging Research Opportunities in Trans 1 Amino 2,3 Diphenylaziridine Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity

The synthesis of aziridines, including trans-1-Amino-2,3-diphenylaziridine, often relies on catalytic processes. Future research will focus on creating novel catalytic systems that offer superior control over selectivity—enantioselectivity, diastereoselectivity, and regioselectivity. While transition-metal catalysts based on rhodium and palladium have been employed in C-H amination and aminoarylation reactions to form heterocyclic amines, there is a need for catalysts tailored for the N-aminoaziridine moiety. acs.org The development of catalysts that can efficiently facilitate the aziridination of (E)-stilbene with aminating agents under milder conditions is a primary goal.

Key research objectives in this area include:

Chiral Catalysts: Designing new chiral ligands for metals like rhodium, iridium, or copper to achieve high enantioselectivity in the asymmetric synthesis of N-aminoaziridines.

Earth-Abundant Metal Catalysis: Exploring catalysts based on iron, cobalt, or nickel as more sustainable and economical alternatives to precious metal catalysts for aziridination reactions.

Photocatalysis and Electrocatalysis: Investigating visible-light photocatalysis and electrochemical methods to generate reactive nitrogen species for the aziridination of stilbenes, potentially offering new pathways with unique selectivity profiles.

Table 1: Potential Catalytic Systems for Future Investigation

| Catalyst Type | Metal Center | Potential Advantage | Research Focus |

|---|---|---|---|

| Chiral Lewis Acid | Scandium, Ytterbium | High enantioselectivity | Asymmetric aziridination |

| Metalloradical | Cobalt, Iron | Novel reactivity, C-H functionalization | Direct amination of olefins |

Integration with Flow Chemistry and Sustainable Methodologies

The principles of green and sustainable chemistry are increasingly being integrated into synthetic organic chemistry. nih.gov Flow chemistry, or continuous-flow synthesis, offers significant advantages in terms of safety, scalability, and efficiency over traditional batch processing. thieme-connect.dethieme-connect.de Adapting the synthesis and subsequent transformations of trans-1-Amino-2,3-diphenylaziridine to flow systems is a promising future direction. For instance, the synthesis of the precursor trans-2,3-diphenyl-1-phthalimidoaziridine and its subsequent hydrazinolysis could be performed in a continuous multi-step flow reactor. orgsyn.org This approach allows for precise control over reaction time, temperature, and mixing, which can lead to higher yields and purity while minimizing waste. thieme-connect.de

Future research in this domain will likely concentrate on:

Developing robust, solid-supported reagents and catalysts that can be packed into flow reactors for easy separation and recycling.

Integrating in-line purification and analysis techniques to enable real-time reaction monitoring and optimization.

Utilizing greener solvents or even solvent-free conditions, which are often more feasible in controlled flow environments.

Table 2: Advantages of Flow Chemistry for trans-1-Amino-2,3-diphenylaziridine Synthesis

| Feature | Benefit in Flow Chemistry | Impact on Sustainability |

|---|---|---|

| Heat Transfer | Superior temperature control | Improved safety, reduced byproduct formation |

| Mixing | Rapid and efficient mixing | Increased reaction rates and yields |

| Scalability | Seamless scaling from lab to production | Reduced development time and resource usage |

Exploration of New Reactivity Modes and Tandem Processes

trans-1-Amino-2,3-diphenylaziridine is known to participate in reactions such as the fragmentation of α,β-epoxyketones to form alkynones. orgsyn.org However, the full reactive potential of this compound remains underexplored. Future research will aim to uncover novel reactivity modes and design elegant tandem or cascade reactions. A tandem process involves multiple bond-forming events occurring in a single synthetic operation, which enhances molecular complexity efficiently.

Potential areas for exploration include:

Ring-Opening Cascades: Designing reactions where the aziridine (B145994) ring is opened by a nucleophile, and the resulting intermediate is trapped intramolecularly to construct complex heterocyclic systems.

[3+2] Cycloadditions: Utilizing the aziridine as a precursor to azomethine ylides, which can then undergo cycloaddition reactions with various dipolarophiles to synthesize five-membered rings.

Tandem Amination/Rearrangement Reactions: Investigating rearrangements, such as the Smiles rearrangement observed in other nitrogen-containing heterocycles, to access novel molecular scaffolds from trans-1-Amino-2,3-diphenylaziridine derivatives. mdpi.com

Advanced Spectroscopic Characterization for Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. While standard techniques provide basic structural information, advanced spectroscopic methods can offer profound insights into the transient intermediates and transition states involved in the chemistry of trans-1-Amino-2,3-diphenylaziridine. Techniques like stopped-flow UV-visible spectroscopy have been used to study reactive cationic species in related systems, demonstrating the power of such methods. researchgate.net

Future mechanistic studies could employ:

In-situ NMR Spectroscopy: To monitor reaction progress in real-time and identify short-lived intermediates.

Mass Spectrometry Techniques: Using methods like Cold Spray Ionization Mass Spectrometry (CSI-MS) to detect and characterize delicate reaction intermediates.

Time-Resolved Infrared (TRIR) Spectroscopy: To observe the formation and decay of transient species on very short timescales, providing detailed kinetic and structural information.

Table 3: Spectroscopic Techniques for Mechanistic Insight

| Technique | Type of Information | Application Example |

|---|---|---|

| Stopped-Flow UV-Vis | Kinetics of fast reactions | Characterizing intermediates in ring-opening reactions |

| 2D NMR (e.g., EXSY) | Chemical exchange processes | Studying dynamic equilibria involving the aziridine ring |

Synergistic Approaches Combining Computational and Experimental Research

The synergy between computational chemistry and experimental work has become a powerful engine for discovery in organic chemistry. Quantum chemical calculations, such as Density Functional Theory (DFT), can predict reaction pathways, activation energies, and spectroscopic properties, thereby guiding experimental design and helping to interpret complex results. For instance, calculations can be used to understand the facial selectivity in catalytic aziridination or to predict the regioselectivity of nucleophilic ring-opening reactions. The use of computational models to predict the reactivity of heterocycles based on properties like electrostatic potential is an established approach that can be applied here. mdpi.com

Future research will increasingly rely on this integrated approach to:

Predict Novel Reactivity: Use computational screening to identify new potential reactions or substrates for trans-1-Amino-2,3-diphenylaziridine.

Design Better Catalysts: Model catalyst-substrate interactions to rationally design ligands that enhance selectivity and activity.

Elucidate Complex Mechanisms: Combine experimental kinetic data with calculated transition state structures to build a comprehensive picture of a reaction mechanism.

By pursuing these future directions, the scientific community can unlock the full potential of trans-1-Amino-2,3-diphenylaziridine as a valuable tool in modern organic synthesis, leading to the development of more efficient, selective, and sustainable chemical processes.

Q & A

Basic Question: What are the common synthetic methodologies for preparing trans-1-amino-2,3-diphenylaziridine, and how do experimental conditions influence yield?

Answer:

The synthesis of trans-1-amino-2,3-diphenylaziridine typically involves stereoselective aziridine ring formation. A key method involves the Staudinger reaction, where azido alcohols (e.g., (±)-threo-2-azido-1,2-diphenylethanol) react with tertiary phosphines (e.g., triphenylphosphine) to form aziridines via intermediate ylides. For example, refluxing azido alcohols with triphenylphosphine in dry ether under controlled conditions (e.g., 1 hour reflux followed by cooling to 5°C) yields cis-2,3-diphenylaziridine with 77% efficiency after column chromatography . To obtain the trans isomer, stereochemical control during ring closure is critical. Conformational analysis of intermediates (e.g., rotation of the C1-C2 bond in ylide 16) determines the final stereochemistry, with trans products requiring alternative pathways that avoid competing elimination reactions .

Advanced Question: How can researchers resolve contradictions in spectral data (e.g., NMR, IR) when characterizing trans-1-amino-2,3-diphenylaziridine?

Answer:

Contradictions in spectral data often arise from impurities, stereochemical ambiguity, or solvent effects. For NMR analysis, compare experimental and spectra with computational predictions (e.g., DFT calculations) to confirm assignments. For example, in the 1978 ACS study, NMR (100 MHz) and NMR (Fourier-transform) were critical for distinguishing cis and trans isomers based on coupling constants and chemical shifts . IR spectroscopy can resolve ambiguities in functional groups (e.g., NH stretching in the amino group). Cross-validation with mass spectrometry (e.g., Varian MAT-311 at 70 eV) ensures molecular ion consistency . If contradictions persist, recrystallization or advanced chromatography (e.g., chiral HPLC) may isolate enantiomers or remove impurities .

Advanced Question: What strategies enable stereochemical control during the synthesis of trans-1-amino-2,3-diphenylaziridine?

Answer:

Stereochemical outcomes depend on reaction pathways and intermediates. In the Staudinger reaction, the conformation of ylide intermediates dictates product stereochemistry. For trans-aziridines, steric hindrance in intermediates like 16 must be minimized to favor the desired pathway. For example, avoiding bulky substituents on the azido alcohol precursor ensures free rotation of the C1-C2 bond, enabling trans product formation . Temperature modulation (e.g., low-temperature quenching) can stabilize reactive intermediates. Additionally, chiral auxiliaries or catalysts (e.g., enantioselective phosphines) may enhance stereoselectivity, though this remains underexplored for trans-1-amino derivatives .

Basic Question: What analytical techniques are most reliable for characterizing trans-1-amino-2,3-diphenylaziridine?

Answer:

Key techniques include:

- NMR Spectroscopy : and NMR (e.g., HA-100D or CFT-20 spectrometers) to confirm stereochemistry via coupling constants and diastereotopic proton splitting .

- Mass Spectrometry : High-resolution MS (e.g., Varian MAT-311) for molecular ion ([M]) and fragmentation pattern validation .

- IR Spectroscopy : Identification of NH (3200–3400 cm) and C-N (1250–1350 cm) stretches .

- Melting Point Analysis : Differential scanning calorimetry (DSC) or capillary methods to verify purity .

Advanced Question: How does the amino group in trans-1-amino-2,3-diphenylaziridine influence its reactivity in ring-opening reactions?

Answer:

The amino group acts as a nucleophilic site, directing regioselective ring-opening. For example, in acidic conditions, protonation of the aziridine nitrogen enhances electrophilicity, leading to ring opening at the C2 or C3 position. In the synthesis of α-amino acids, trans-1-amino-2,3-diphenylaziridine can undergo acid-catalyzed hydrolysis to yield 2-amino-1,3-diols, which are precursors to amino alcohols . The trans configuration sterically hinders certain pathways, favoring reactions at less-substituted positions. Kinetic studies using polar aprotic solvents (e.g., DMF) and catalytic acids (e.g., HCl) can optimize reaction rates .

Advanced Question: What mechanistic insights explain the selectivity in trans-1-amino-2,3-diphenylaziridine formation versus its cis counterpart?

Answer:

Selectivity arises from the interplay of electronic and steric factors in intermediates. In the Staudinger reaction, the ylide intermediate (e.g., 16) undergoes intramolecular nucleophilic substitution. The trans product forms only if competing elimination pathways (e.g., triphenylphosphine oxide release) are suppressed. Computational studies suggest that the energy barrier for trans pathway intermediates (e.g., conformer 20) is higher than for cis, making trans products less thermodynamically favored unless kinetic control is enforced via low-temperature quenching .

Advanced Question: How can trans-1-amino-2,3-diphenylaziridine be functionalized without racemization?

Answer:

Racemization is minimized by avoiding harsh conditions. For amino group functionalization:

- Acylation : Use mild acylating agents (e.g., acetyl chloride in dichloromethane at 0°C).

- Sulfonylation : p-Toluenesulfonyl chloride in the presence of a base (e.g., EtN) .

- Enzymatic Resolution : Lipases or esterases can enantioselectively modify derivatives without disturbing the aziridine ring .

Advanced Question: What comparative studies exist on the reactivity of cis- vs. trans-1-amino-2,3-diphenylaziridine?

Answer:

Studies show cis isomers undergo faster ring-opening due to reduced steric hindrance. For example, cis-2,3-diphenylaziridine reacts with nucleophiles (e.g., thiols) 3× faster than the trans isomer in DMSO at 25°C. The trans isomer’s rigidity limits nucleophilic access, favoring alternative pathways like [2+2] cycloadditions . Comparative kinetic data and computational modeling (e.g., transition state analysis) are essential for designing isomer-specific reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.